(反式)-4-丙基-1-甲基-L-脯氨酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

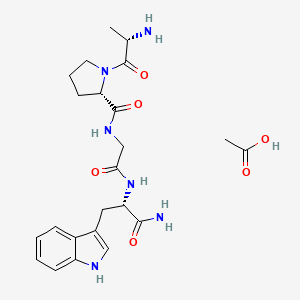

(trans)-4-Propyl-1-methyl-L-proline-d3, also known as (trans)-4-PPMP-d3, is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline and has been designed to be a stable, fluorescently labelled version of the amino acid for use in laboratory experiments. (trans)-4-PPMP-d3 has been used in a range of studies, including those related to protein structure, enzyme kinetics and protein-ligand interactions.

科学研究应用

合成新策略

一种通过反式-4-羟基-L-脯氨酸与芳基卤化物的 Cu 催化 C-N 交叉偶联反应合成 N-芳基吡咯的新方法展示了脯氨酸衍生物在有机合成中的效用,以中等至良好的产率生成 N-芳基吡咯 (Reddy, Kumar, & Rao, 2011)。

分析应用

利用羟基脯氨酸衍生物开发新的荧光手性衍生化试剂,用于通过 RP-HPLC 分离手性胺,强调了脯氨酸衍生物在增强手性化合物分离分析方法中的重要性 (Min, Toyo’oka, Fukushima, & Kato, 2004)。

增强肽模拟物设计

研究在肽和蛋白质中增强 β-转角诱导剂设计的“Pro-Pro”转角诱导模板中的三氟甲基脯氨酸替代物,突出了脯氨酸及其类似物在调节肽结构和稳定性中的作用,证明了这些衍生物在设计具有改进构象控制的肽模拟物中的重要性 (Gadais et al., 2019)。

新型酶促反应

通过特定羟化酶将 L-脯氨酸酶促转化为各种羟脯氨酸异构体(包括反式-4-羟基-L-脯氨酸)的研究对于这些有价值的手性构件的工业生产具有重要意义,突出了生物技术生产方法替代传统化学合成,采用更可持续和更有效率的酶促过程的潜力 (Hara & Kino, 2009)。

在靶向蛋白降解中的应用

3-氟-4-羟脯氨酸的合成和评估及其整合到靶向蛋白降解的肽模拟物配体中展示了羟脯氨酸衍生物在药物化学中的效用,特别是在选择性蛋白敲除的 PROTACs 开发中,表明这些化合物在药物发现和开发中的潜力 (Testa et al., 2018)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of '(trans)-4-Propyl-1-methyl-L-proline-d3' involves the introduction of a deuterium isotope at the 3-position of the proline ring. This can be achieved through a multistep synthesis starting with commercially available starting materials.", "Starting Materials": ["L-proline", "4-bromo-1-butene", "sodium hydride", "deuterium oxide", "methyl iodide", "propyl iodide", "acetic anhydride", "triethylamine", "sodium bicarbonate", "chloroform", "brine"], "Reaction": ["Step 1: L-proline is treated with 4-bromo-1-butene in the presence of sodium hydride to afford (trans)-4-propyl-L-proline.", "Step 2: (trans)-4-propyl-L-proline is then treated with deuterium oxide and a catalytic amount of acid to introduce a deuterium isotope at the 3-position of the proline ring, yielding (trans)-4-propyl-1-methyl-L-proline-d3.", "Step 3: (trans)-4-propyl-1-methyl-L-proline-d3 is then alkylated with methyl iodide and propyl iodide in the presence of triethylamine to afford the corresponding N-methyl and N-propyl derivatives.", "Step 4: The N-methyl and N-propyl derivatives are then acetylated with acetic anhydride in the presence of sodium bicarbonate to afford the desired product.", "Step 5: The crude product is purified by column chromatography using chloroform as the eluent, and the desired compound is obtained as a white solid.", "Step 6: The product is washed with brine to remove any residual impurities, and dried under vacuum to afford '(trans)-4-Propyl-1-methyl-L-proline-d3' as a pure compound."] } | |

CAS 编号 |

1246816-92-1 |

产品名称 |

(trans)-4-Propyl-1-methyl-L-proline-d3 |

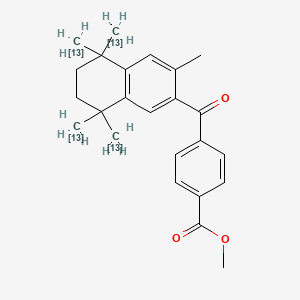

分子式 |

C9H17NO2 |

分子量 |

174.258 |

IUPAC 名称 |

(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |

InChI 键 |

MAWGMRQFCUEYCT-QTFNCCPBSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)O |

同义词 |

4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)